Hexyl butyrate

Description

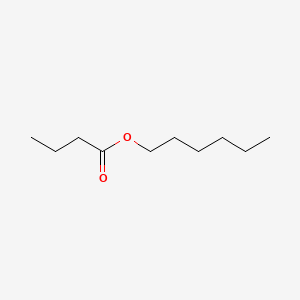

Structure

3D Structure

Properties

IUPAC Name |

hexyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPCMTMQBXLDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047559 | |

| Record name | Hexyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a fruity, apricot odour | |

| Record name | Butanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/225/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

204.00 to 206.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.858-0.869 | |

| Record name | Hexyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/225/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2639-63-6 | |

| Record name | Hexyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2639-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002639636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74HY6P24G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-78 °C | |

| Record name | Hexyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to Hexyl Butyrate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, relevant experimental protocols, and safety information. The data is presented to support research, development, and application in scientific and pharmaceutical contexts.

Chemical Identity and Properties

This compound, also known as hexyl butanoate, is a fatty acid ester recognized for its characteristic fruity aroma.[1][2][3] It is formed from the condensation of hexanol and butyric acid.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citations |

| CAS Number | 2639-63-6 | [1][4][5][6][7] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][4][5][6][8] |

| Synonyms | Butyric acid hexyl ester, Hexyl butanoate, n-Hexyl butyrate, Butanoic acid, hexyl ester | [1][2][4][7] |

| EC Number | 220-136-6 | [7][9] |

| FEMA Number | 2568 | [1][2][7] |

| InChI Key | XAPCMTMQBXLDBB-UHFFFAOYSA-N | [4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citations |

| Molecular Weight | 172.26 g/mol | [1][6][8][9] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 204 - 206 °C | [1][3] |

| Melting Point | -78 °C | [6] |

| Density | 0.851 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.415 - 1.419 | [1] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [9] |

| Solubility | Soluble in organic solvents, moderate solubility in water | [1][4] |

Experimental Protocols

Enzymatic Synthesis of this compound

Enzymatic synthesis is a preferred method for producing natural-like flavor esters under mild conditions. The following protocol is based on the use of immobilized Candida rugosa lipase (CRL).[10]

Objective: To synthesize this compound using an immobilized enzyme catalyst.

Materials:

-

Candida rugosa lipase (CRL) immobilized on Diaion HP-20 support

-

Butyric acid

-

n-hexanol

-

Heptane (as reaction medium)

-

25 mL closed Duran flasks

-

Orbital shaker with temperature control

Methodology:

-

Prepare a 6 mL reaction medium in a 25 mL Duran flask. The medium consists of butyric acid and n-hexanol at a 1:1 molar ratio (500 mM) in heptane.[10]

-

Initiate the reaction by adding the immobilized CRL-Diaion HP-20 biocatalyst to the flask.[10]

-

Place the flask in an orbital shaker set to a constant stirring speed of 200 rpm.[10]

-

Control the reaction temperature. Experiments for optimization are typically run at temperatures such as 30, 45, and 60 °C.[10]

-

Monitor the reaction progress over time (e.g., at 60, 180, and 480 minutes) to determine the conversion rate to this compound.[10]

-

For process optimization, a Box-Behnken statistical design can be employed to evaluate the effects of variables like biocatalyst concentration, temperature, and the acid-to-alcohol molar ratio on ester conversion.[10]

A similar synthesis can be performed using immobilized cutinase from Rhodococcus strains (immRcut) in an isooctane solvent. In one study, the highest activity for producing this compound was observed using a C6 chain alcohol (1-hexanol) as the substrate.[11]

Analytical Method: Gas Chromatography-Flame Ionization Detector (GC-FID)

This protocol details the analysis of this compound synthesis products.[10]

Objective: To quantify the concentration of this compound in a reaction sample.

Instrumentation:

-

Gas chromatograph (e.g., GC-2010 Plus - SHIMADZU) equipped with a Flame Ionization Detector (FID).[10]

-

Restek capillary column (0.25 mm diameter, 0.25 μm length).[10]

GC-FID Parameters:

-

Injector Temperature: 260 °C[10]

-

Detector (FID) Temperature: 250 °C[10]

-

Oven Temperature Program:

-

Carrier Gas: Nitrogen

-

Data Analysis: The concentration of this compound is determined by comparing the peak area from the sample to a standard. The typical retention time for this compound under these conditions is approximately 5.7 minutes.[10]

An alternative analytical method involves reverse-phase High-Performance Liquid Chromatography (HPLC) using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[7]

Applications in Research and Development

This compound serves multiple roles in scientific and industrial fields:

-

Pharmaceuticals: It is used as an excipient in drug formulations, potentially aiding in the stability and delivery of active pharmaceutical ingredients (APIs).[1]

-

Flavor and Fragrance: Due to its pleasant fruity aroma, it is a common component in the food, beverage, and cosmetics industries.[1][4]

-

Chemical Synthesis: It acts as a valuable intermediate or building block in the synthesis of other organic compounds and specialty chemicals.[1]

-

Research: It is utilized in laboratory settings for the development of new materials and products.[1]

Safety and Handling

Table 3: Toxicological and Safety Data for this compound

| Parameter | Value / Information | Citations |

| Acute Oral Toxicity (LD50) | >5 g/kg (Rat) | [12] |

| Hazards | Combustible liquid. Causes mild skin and eye irritation. | [13][14] |

| Precautionary Statements | Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, and eye protection. Store in a well-ventilated place. | [13][14] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Use proper glove removal techniques to avoid skin contact. | [14] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [13] |

The chemical, physical, and toxicological properties have not been thoroughly investigated. Handle with appropriate caution.[14]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the enzymatic synthesis and subsequent analysis of this compound.

Caption: Workflow for enzymatic synthesis and analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H20O2 | CID 17525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2639-63-6 [chemicalbook.com]

- 4. CAS 2639-63-6: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound, 2639-63-6 [thegoodscentscompany.com]

- 9. This compound analytical standard 2639-63-6 [sigmaaldrich.com]

- 10. Synthesis of this compound (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | CAS#:2639-63-6 | Chemsrc [chemsrc.com]

- 13. vigon.com [vigon.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Occurrence of Hexyl Butyrate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl butyrate (CH₃(CH₂)₅COO(CH₂)₃CH₃) is an ester recognized for its characteristic fruity, sweet aroma, often reminiscent of apple, pear, and tropical fruits.[1][2][3][4][5] Its presence as a natural volatile organic compound (VOC) in a variety of fruits contributes significantly to their distinct flavor and aroma profiles. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, detailing its concentration in various fruit species, the analytical methodologies for its quantification, and the biochemical pathways responsible for its synthesis.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies considerably among different fruit species and even between cultivars of the same fruit. Environmental factors, ripening stage, and post-harvest handling also play a crucial role in the levels of this volatile compound. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of this compound in Apple (Malus domestica) Cultivars

| Cultivar | Concentration (µg/kg Fresh Weight) |

| Honey Crisps | 27,813.56 ± 2310.07 |

| Changfu No. 2 | Not specified, but present |

| Qinyue | Not specified, but present |

| Huashuo | 2041.27 ± 120.36 |

| Fuji | Present, a major volatile |

| Golden Delicious | Present |

| Ruixue | Present, increases with maturity |

| Royal Gala | Present |

| Red Delicious | Present |

| Granny Smith | Present |

| Jonagold | Present |

| Elstar | Present |

| Cox's Orange Pippin | Present |

| Braeburn | Present |

| Pink Lady | Present |

| Note: Data extracted from a study on 40 apple cultivars where this compound was found in all of them.[6][7][8][9] The values for Honey Crisps and Huashuo represent the highest and lowest total volatile content reported in the study, with this compound being a significant contributor. |

Table 2: Occurrence of this compound in Other Fruits

| Fruit | Cultivar/Variety | Concentration | Notes |

| Pear (Pyrus spp.) | Multiple cultivars | 0.20 ± 0.03 to 0.23 ± 0.02 mg/kg FW | Detected alongside other esters.[10] |

| Strawberry (Fragaria × ananassa) | Arihyang | Detected | Detected only in this cultivar among several tested.[11][12] |

| Banana (Musa spp.) | Not specified | Present | Contributes to the fruity aroma. |

| Plum (Prunus spp.) | Not specified | Present | Identified as a volatile component. |

| Guava (Psidium guajava) | Not specified | Present | Contributes to the characteristic aroma. |

| Passion Fruit (Passiflora edulis) | Not specified | Detected | Present, but not quantified in the cited study.[2] |

| Citrus Fruits | Not specified | Present | Contributes to the citrusy and fruity notes.[5] |

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the plant's secondary metabolism, specifically through the fatty acid and ester biosynthesis pathways. The key enzyme responsible for the final step of its synthesis is alcohol acyltransferase (AAT) .[13][14][15][16][17]

The general biosynthetic pathway can be summarized as follows:

-

Precursor Formation:

-

Hexanol , the alcohol precursor, is typically formed from the lipoxygenase (LOX) pathway, which involves the breakdown of fatty acids like linoleic and linolenic acid into C6 aldehydes (e.g., hexanal), followed by reduction to alcohols by alcohol dehydrogenase (ADH).

-

Butyryl-CoA , the acyl donor, is derived from fatty acid metabolism or amino acid catabolism.

-

-

Esterification:

Experimental Protocols for the Analysis of this compound

The standard method for the analysis of volatile compounds like this compound in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[18][19][20]

Sample Preparation

-

Fruit Homogenization: A representative sample of the fruit tissue (e.g., peel or pulp) is accurately weighed and homogenized. For quantitative analysis, it is crucial to use a consistent tissue type.

-

Internal Standard: An internal standard (e.g., a deuterated ester or an ester not naturally present in the fruit) is added to the homogenized sample for accurate quantification.

-

Matrix Modification: Saturated sodium chloride (NaCl) solution is often added to the sample vial. This increases the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace by decreasing their solubility in the aqueous phase.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds, including esters.

-

Extraction: The vial containing the prepared sample is sealed and placed in a temperature-controlled autosampler. The SPME fiber is exposed to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60°C) with agitation to facilitate the partitioning of volatiles onto the fiber coating.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph (e.g., 250°C), where the adsorbed volatile compounds are thermally desorbed.

-

Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms or HP-INNOWax). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of a this compound standard.

Conclusion

This compound is a key aroma compound naturally present in a wide array of fruits, contributing to their desirable sensory attributes. Its concentration is highly variable and dependent on factors such as fruit species, cultivar, and maturity. The biosynthesis of this compound is primarily governed by the activity of alcohol acyltransferases, utilizing precursors from fatty acid metabolism. The standardized analytical methodology of HS-SPME-GC-MS provides a robust and sensitive means for the identification and quantification of this important volatile ester in fruit matrices. A thorough understanding of the occurrence and formation of this compound is essential for the food and flavor industries in the context of product development, quality control, and the creation of natural flavor formulations. For the pharmaceutical and drug development sectors, characterizing the volatile profiles of natural products can be relevant for understanding their biological activities and for the development of nature-inspired therapeutics.

References

- 1. CAS 2639-63-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound this compound (FDB011708) - FooDB [foodb.ca]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. Synthesis of this compound (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. hst-j.org [hst-j.org]

- 12. cdn.apub.kr [cdn.apub.kr]

- 13. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Hexyl Butyrate from Hexanol and Butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl butyrate is a fatty acid ester known for its characteristic fruity aroma, reminiscent of apple and apricot, with a sweet, pineapple-like taste.[1][2] This colorless liquid is naturally found in various fruits and essential oils and is widely utilized as a flavoring agent in the food and beverage industry, as well as a fragrance component in perfumes and cosmetics.[1][3] Beyond its sensory applications, this compound serves as a valuable intermediate in organic synthesis.[3] This guide provides a comprehensive overview of the primary methods for synthesizing this compound from hexanol and butyric acid, focusing on both enzymatic and traditional acid-catalyzed esterification. Detailed experimental protocols, quantitative data, and process diagrams are presented to assist researchers in the effective production and analysis of this compound.

Synthesis Methodologies

The synthesis of this compound from hexanol and butyric acid is primarily achieved through esterification. This reaction can be catalyzed by either enzymes, offering a "green" and highly specific route, or by mineral acids in the classic Fischer-Speier esterification method.

Enzymatic Synthesis

Enzymatic esterification has gained significant attention due to its mild reaction conditions, high selectivity, and environmentally friendly nature. Lipases are the most commonly employed enzymes for this transformation, offering high yields and purity of the final product.

Reaction Principle:

Lipases catalyze the esterification of a carboxylic acid and an alcohol by forming an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and water.

Quantitative Data on Enzymatic Synthesis:

The efficiency of enzymatic synthesis is influenced by several factors, including the choice of lipase, reaction temperature, substrate molar ratio, enzyme concentration, and reaction time. The following tables summarize the findings from various studies on the enzymatic synthesis of this compound.

| Lipase Source | Support Matrix | Temperature (°C) | Butyric Acid:Hexanol Molar Ratio | Biocatalyst Concentration | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Candida rugosa | Diaion HP-20 | 47.25 | 1:1.4 | 17.65% | 1 | 90.8 | [4][5] |

| Candida rugosa | Diaion HP-20 | 59.5 | 1:2 | 15.8% | 3 | 94.5 | [4][5] |

| Candida rugosa | Diaion HP-20 | 47.0 | 1:2 | 16.9% | 8 | 95.01 | [4][5] |

| Rhizomucor miehei (Lipozyme IM-77) | Macroporous anionic resin | 50 | 1:1.8 (tributyrin as acyl donor) | 42.7% | 8.3 | 95.3 |

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on the methodology described for the synthesis using immobilized Candida rugosa lipase.[4][5]

Materials:

-

Butyric acid

-

n-Hexanol

-

Immobilized Candida rugosa lipase (e.g., on Diaion HP-20)

-

Heptane (or other suitable organic solvent)

-

Orbital shaker with temperature control

-

Closed reaction vessels (e.g., Duran flasks)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Prepare a 6 mL reaction medium in a 25 mL closed Duran flask containing butyric acid and n-hexanol at a desired molar ratio (e.g., 1:2) with a total substrate concentration of 500 mM in heptane.

-

Add the immobilized Candida rugosa lipase to the reaction mixture (e.g., 16.9% by weight of the total reaction volume).

-

Incubate the flasks in an orbital shaker at a constant speed (e.g., 200 rpm) and temperature (e.g., 47°C).

-

Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 60, 180, and 480 minutes) and analyzing them by GC-FID.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

The resulting solution contains this compound, which can be further purified if necessary.

Acid-Catalyzed Synthesis (Fischer-Speier Esterification)

Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6]

Reaction Principle:

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][6][7] This is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product side.[7][8] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, hexanol) or by removing the water as it is formed, for example, by using a Dean-Stark apparatus.[7]

Common Catalysts:

-

Sulfuric acid (H₂SO₄)

-

p-Toluenesulfonic acid (p-TsOH)

-

Lewis acids such as scandium(III) triflate

Experimental Protocol: Fischer Esterification of this compound

Materials:

-

Butyric acid

-

n-Hexanol

-

Concentrated sulfuric acid (or p-TsOH)

-

Toluene (optional, for Dean-Stark distillation)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine butyric acid and an excess of n-hexanol (e.g., a 1:3 molar ratio).

-

If using a Dean-Stark apparatus, add toluene to the flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while stirring.

-

Assemble the reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol or the azeotropic mixture with toluene.

-

Continue the reflux for several hours (typically 1-10 hours), monitoring the reaction progress by TLC or GC analysis. If using a Dean-Stark trap, monitor the collection of water.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the excess hexanol and solvent (if used) under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation if required.

Product Analysis and Characterization

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for monitoring the reaction progress and determining the purity of the final product.

GC-FID Analysis Protocol:

The following parameters are a general guide and may need to be optimized for the specific instrument and column used.[5]

| Parameter | Setting |

| Column | DB-5 fused-silica capillary column (30 m x 0.32 mm i.d., 1 µm film thickness) or similar |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 - 280°C |

| Detector (FID) Temperature | 250 - 300°C |

| Oven Temperature Program | Initial temp 50-100°C, hold for 1-2 min, ramp at 5-50°C/min to 170-200°C, hold for 2-4 min. |

| Injection Mode | Split or splitless |

HPLC Analysis Protocol:

A reverse-phase HPLC method can also be employed for the analysis of this compound.[4]

| Parameter | Setting |

| Column | Newcrom R1 or similar C18 column |

| Mobile Phase | Acetonitrile and water with a small amount of phosphoric acid (or formic acid for MS compatibility) |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

Diagrams

Reaction Pathway: Fischer Esterification of this compound

Caption: Fischer esterification reaction pathway for this compound.

Experimental Workflow: Synthesis and Purification of this compound

Caption: General experimental workflow for this compound synthesis.

References

- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 2. This compound | C10H20O2 | CID 17525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Synthesis of this compound (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ester - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of n-Hexyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-hexyl butyrate. The information is presented to support research, development, and quality control activities involving this compound.

Quantitative Data Summary

The physical properties of n-hexyl butyrate are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent a range of reported data.

| Physical Property | Value | Units | Conditions | Citations |

| Molecular Weight | 172.26 | g/mol | ||

| 172.27 | g/mol | [1] | ||

| Boiling Point | 204 - 206 | °C | @ 760 mmHg | [2] |

| 205 | °C | |||

| 198 - 202 | °C | [1] | ||

| Melting Point | -78 | °C | [3] | |

| -95 | °C | [1] | ||

| Density | 0.851 | g/mL | @ 25 °C | |

| 0.86 - 0.88 | g/cm³ | @ 20 °C | [1] | |

| 0.865 | g/cm³ | @ 20 °C | [4] | |

| Refractive Index | 1.417 | n20/D | ||

| 1.410 - 1.420 | @ 20 °C | [1] | ||

| 1.415 - 1.419 | n20/D | [2] | ||

| Solubility in Water | 33.39 | mg/L | @ 25 °C (estimated) | |

| Slightly soluble | [1] | |||

| Insoluble | ||||

| Solubility in Organic Solvents | Soluble | In alcohol | ||

| Miscible | With alcohols, ethers, and most organic solvents | [1] | ||

| Vapor Pressure | 0.233 | mmHg | @ 25 °C (estimated) | |

| Flash Point | >75 | °C | (closed cup) | [1] |

| 81 | °C | (closed cup) | [4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid esters like n-hexyl butyrate.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For n-hexyl butyrate, a common method is distillation.[5]

-

Apparatus: A simple distillation apparatus is assembled, which includes a round-bottom flask, a distillation head, a condenser, a receiving flask, and a thermometer.[6]

-

Procedure:

-

The n-hexyl butyrate sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[6]

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[7]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2.2. Determination of Melting Point

Since n-hexyl butyrate is a liquid at room temperature with a very low melting point, this property is determined using a cryostat or a specialized low-temperature apparatus. The general principle involves cooling the substance until it solidifies and then gently warming it to observe the temperature at which it melts.

-

Apparatus: A capillary tube, a low-temperature thermometer, and a cooling bath (e.g., a Dewar flask with a cooling mixture like dry ice/acetone). A melting point apparatus with a cooling block can also be used.[8]

-

Procedure:

-

A small amount of the n-hexyl butyrate sample is introduced into a capillary tube.

-

The capillary tube is attached to a low-temperature thermometer.

-

The assembly is placed in a cooling bath and cooled until the sample solidifies.

-

The bath is then allowed to warm up slowly.

-

The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded. This range is the melting point.[9] For a pure substance, this range should be narrow.[10]

-

2.3. Determination of Density

The density of a liquid can be accurately determined using a pycnometer.[11]

-

Apparatus: A pycnometer (a glass flask with a specific volume), an analytical balance, and a constant temperature water bath.[12]

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed (m1).[13]

-

The pycnometer is filled with distilled water of a known density at a specific temperature and weighed again (m2). The temperature of the water should be recorded.

-

The volume of the pycnometer can be calculated using the mass of the water (m2 - m1) and its known density.

-

The pycnometer is then emptied, dried, and filled with n-hexyl butyrate at the same temperature and weighed (m3).[13]

-

The mass of the n-hexyl butyrate is (m3 - m1).

-

The density of the n-hexyl butyrate is calculated by dividing its mass by the volume of the pycnometer.

-

2.4. Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.[14][15]

-

Apparatus: An Abbe refractometer and a constant temperature water bath to control the temperature of the prisms.[16]

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

A few drops of the n-hexyl butyrate sample are placed on the surface of the lower prism.[16]

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The compensator is adjusted to remove any color fringe from the dividing line.

-

The dividing line is aligned with the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

-

2.5. Determination of Solubility

The solubility of n-hexyl butyrate in various solvents can be determined qualitatively and quantitatively.

-

Qualitative Determination:

-

A small amount of n-hexyl butyrate (e.g., 1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 3 mL of water or an organic solvent).

-

The mixture is agitated vigorously.

-

The mixture is observed to see if the n-hexyl butyrate dissolves completely (miscible), forms a separate layer (immiscible), or partially dissolves.[17]

-

-

Quantitative Determination (e.g., in Water):

-

A saturated solution of n-hexyl butyrate in water is prepared by adding an excess of the ester to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The undissolved ester is allowed to settle, and a known volume of the aqueous layer is carefully removed.

-

The concentration of n-hexyl butyrate in the aqueous sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of n-hexyl butyrate.

References

- 1. thinksrs.com [thinksrs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hexyl butyrate | 2639-63-6 [chemicalbook.com]

- 4. This compound for synthesis 2639-63-6 [sigmaaldrich.com]

- 5. vernier.com [vernier.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Safe Handling of Hexyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for hexyl butyrate, a common ester used in the flavor, fragrance, and chemical synthesis industries. The information is compiled to meet the needs of laboratory and research professionals, emphasizing safe experimental conduct and emergency preparedness.

Chemical Identification and Properties

This compound, also known as hexyl butanoate, is a clear, colorless liquid recognized for its sweet, fruity aroma reminiscent of pineapple and apricot.[1][2] It is this characteristic that drives its use in various commercial products.[1] For the research and drug development professional, it is essential to understand its physical and chemical properties to ensure safe handling and storage.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound[1] |

| Synonyms | Hexyl butanoate, n-Hexyl butanoate[1][3] |

| CAS Number | 2639-63-6[1][4] |

| Molecular Formula | C10H20O2[1][5] |

| Molecular Weight | 172.27 g/mol [1] |

| IUPAC Name | hexyl butanoate[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sweet, fruity, pineapple-like | [1][2] |

| Boiling Point | 198 - 206 °C (at 760 mmHg) | [1][5] |

| Melting Point | -78 °C to -95 °C | [1][5] |

| Flash Point | >75 °C (closed cup) | [1] |

| Density | 0.851 - 0.88 g/cm³ at 20-25 °C | [1][4] |

| Vapor Pressure | 0.23 mm Hg at 25 °C | [6] |

| Vapor Density | 6 (Air = 1) | [3] |

| Solubility | Slightly soluble in water; miscible with alcohols and most organic solvents. | [1] |

| Refractive Index | 1.410 - 1.420 at 20 °C | [1] |

Hazard Identification and Classification

This compound is classified as a combustible liquid.[6][7] While it poses a low health hazard under normal handling conditions, the vapor can form explosive mixtures with air upon intense heating.[4] It is crucial to be aware of its hazard classification for proper risk assessment in a laboratory setting.

Table 3: GHS Hazard Classification

| Classification | Hazard Statement |

| Flammable liquids (Category 4) | H227: Combustible liquid[4] |

Note: This substance is not classified for acute toxicity, skin corrosion/irritation, or other specific target organ toxicity based on available data.[6][7]

Toxicological Data

Toxicological data is critical for understanding the potential health effects of a substance. For this compound, the acute toxicity is considered low.

Table 4: Acute Toxicity Data

| Test | Route | Species | Dose | Result |

| LD50 | Oral | Rat | >5 g/kg | Details of toxic effects not reported other than lethal dose value.[8] |

| Standard Draize test | Dermal | Rabbit | - | Mild skin irritation observed.[6][8] |

Experimental Protocols

The toxicological data presented are derived from standardized testing protocols. While specific experimental reports for this compound are not publicly available, the methodologies follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline Principles) The acute oral toxicity test is designed to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the test animals in a group.[1] A common approach is the "limit test," particularly for substances with low expected toxicity.[1]

-

Test Animals: Typically, young adult rats are used.[1] Animals are fasted before administration of the test substance.[1]

-

Dose Administration: A single high dose, often up to 5 g/kg of body weight, of the test substance is administered orally via gavage.[1]

-

Observation: The animals are observed for a period of 1 to 2 weeks for any signs of toxicity, morbidity, and mortality.[1]

Dermal Irritation - General Protocol (Based on OECD Guideline 404) This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[7][9]

-

Test Animals: The albino rabbit is a commonly used model for this assay.[7][10] A small area of the animal's dorsal skin is clipped free of fur 24 hours before the test.[7]

-

Application: A specified amount (e.g., 0.5 mL) of the test substance is applied to a small gauze patch, which is then placed on the prepared skin.[7] The patch is typically secured with tape and may be covered with an occlusive or semi-occlusive dressing.[9]

-

Exposure: The exposure period is typically 4 hours.[7]

-

Observation and Scoring: After the patch is removed, the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).[7] The reactions are scored according to a standardized scale (e.g., Draize scale).[8] The mean scores for erythema and edema are used to calculate a primary irritation index, which classifies the substance's irritation potential.

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Workflow for Safe Handling of this compound

References

- 1. fda.gov [fda.gov]

- 2. Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingred… [ouci.dntb.gov.ua]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. sicherheitsbewerter.info [sicherheitsbewerter.info]

- 6. The safety assessment of fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. Showing Compound this compound (FDB011708) - FooDB [foodb.ca]

- 9. epa.gov [epa.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Olfactory characteristics of hexyl butyrate

An In-depth Technical Guide to the Olfactory Characteristics of Hexyl Butyrate

Abstract

This compound (CAS No. 2639-63-6) is an aliphatic ester recognized for its significant contribution to the flavor and fragrance industries.[1][2] This document provides a comprehensive technical overview of its olfactory characteristics, intended for researchers, scientists, and professionals in drug development. It details the compound's physicochemical properties, qualitative odor profile, and quantitative sensory thresholds. Furthermore, this guide outlines the standard experimental methodologies for olfactory analysis, including Gas Chromatography-Olfactometry (GC-O) and odor threshold determination. The biochemical mechanism of its perception via the olfactory signal transduction pathway is also described and visualized. All quantitative data are consolidated into tables for clarity, and key processes are illustrated with diagrams using the DOT language.

Chemical and Physical Properties

This compound, also known as hexyl butanoate, is the ester formed from the condensation of n-hexanol and butyric acid.[3][4] It is a clear, colorless liquid at room temperature.[5][6] Its volatility and hydrophobicity are key properties that allow it to reach olfactory receptors in the nasal cavity.[7][8] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀O₂ | [3][4][5][9] |

| Molecular Weight | 172.27 g/mol | [3][5][6] |

| CAS Number | 2639-63-6 | [3][5][10] |

| Appearance | Clear, colorless liquid | [5][6] |

| Density | 0.851 - 0.88 g/cm³ at 20-25°C | [5][11] |

| Boiling Point | 198 - 208 °C | [4][5][6][11] |

| Melting Point | -73 to -95 °C | [4][5][6] |

| Flash Point | >75 °C (178 °F) | [4][5][12] |

| Refractive Index | 1.410 - 1.423 at 20°C | [4][5][11] |

| Water Solubility | 33.39 mg/L at 25 °C (Slightly soluble / practically insoluble) | [4][5][7] |

| LogP (o/w) | 3.30 - 3.90 | [4][13] |

Olfactory Profile and Sensory Data

The scent of this compound is complex and is described using a variety of descriptors. It is predominantly characterized by its fruity and sweet notes. This ester is found naturally in various fruits and berries, including apples, citrus fruits, pears, and passion fruit.[7][10][13]

Qualitative Odor Descriptors

The perceived aroma of an odorant can vary with its concentration. The primary and secondary scent characteristics reported in the literature are summarized in Table 2.

Table 2: Qualitative Odor and Taste Descriptors for this compound

| Descriptor Type | Description | References |

| Primary Scent | Fruity, Sweet | [2][5][9][10] |

| Secondary Scent | Green, Apple, Pineapple, Waxy, Soapy | [7][10][13][14] |

| Other Descriptors | Tropical fruit, Pears, Apricot, Estery, Vegetative | [1][4][5][11][13] |

| Taste Profile | Fruity, Green, Waxy, Fatty, Vegetative (at 10 ppm) | [11] |

Quantitative Olfactory Thresholds

The odor detection threshold (ODT) is the minimum concentration of a substance that can be detected by the human olfactory system. This is a critical parameter for evaluating the potency of an aroma compound.

Table 3: Quantitative Sensory Thresholds for this compound

| Threshold Type | Value | Medium | References |

| Aroma Detection | 250 ppb (parts per billion) | Not specified | [11] |

| Taste Threshold | 10 ppm (parts per million) | Not specified | [11] |

Experimental Methodologies for Olfactory Analysis

The characterization of an odorant like this compound involves specialized analytical techniques that couple chemical separation with sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to identify which specific volatile compounds in a complex mixture are responsible for its aroma.[15] An effluent from a gas chromatography column is split, with one portion directed to a chemical detector (e.g., Mass Spectrometer) for identification and the other to a heated port where a trained sensory panelist sniffs the eluting compounds and records odor descriptors and intensity.[15]

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Odor Threshold Determination

Determining the odor detection threshold is typically performed using standardized methods like ASTM E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits".[16] This involves presenting a sensory panel with a series of increasing concentrations of the odorant against blanks and forcing a choice, which minimizes panelist bias.

Caption: Protocol for odor threshold determination via a forced-choice method.

Biochemical Mechanism of Odor Perception

The perception of esters like this compound begins with their interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).[8][17] The binding of an odorant molecule initiates a sophisticated intracellular signaling cascade.

The canonical olfactory signal transduction pathway is as follows:

-

Binding: this compound binds to a specific OR.

-

G Protein Activation: The activated OR interacts with a heterotrimeric G protein (Gαolf), causing the exchange of GDP for GTP on the α-subunit.[17]

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex dissociates and activates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Channel Opening: Increased intracellular cAMP levels lead to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the OSN membrane.

-

Signal Propagation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain for processing.[8]

Caption: The canonical olfactory signal transduction cascade.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2639-63-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H20O2 | CID 17525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. This compound Manufacturer & Suppliers |ELAROMA-HBAT - Elchemy [elchemy.com]

- 7. Showing Compound this compound (FDB011708) - FooDB [foodb.ca]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. This compound | Fruity Aroma Chemical Manufacturer & Supplier [chemicalbull.com]

- 10. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 11. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 12. parchem.com [parchem.com]

- 13. This compound [flavscents.com]

- 14. This compound, 2639-63-6 [thegoodscentscompany.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Solubility of Hexyl Butyrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl butyrate, a fruity-scented ester, finds extensive application in the flavor, fragrance, and pharmaceutical industries. Its efficacy in various formulations is intrinsically linked to its solubility in a diverse range of organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. While specific quantitative data for its solubility in a wide array of organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information, presents data for a structurally similar compound, and furnishes a detailed experimental protocol for precise solubility determination.

Introduction

This compound (C₁₀H₂₀O₂), also known as hexyl butanoate, is a colorless liquid characterized by a sweet, fruity aroma reminiscent of pineapple and apricot.[1] Its chemical structure, featuring a six-carbon alkyl chain and a butyrate ester group, renders it largely non-polar. This inherent hydrophobicity dictates its solubility behavior, making it readily soluble in many organic solvents while exhibiting low solubility in water.[2] Understanding the solubility of this compound is paramount for its effective utilization in product formulation, chemical synthesis, and various research and development applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, sweet | [1] |

| Boiling Point | 205-208 °C | [3][4] |

| Melting Point | -78 °C | [3] |

| Density | 0.851 g/mL at 25 °C | [3] |

| Water Solubility | 20.3 mg/L at 20 °C | [3][5] |

| 33.39 mg/L at 25 °C (estimated) | [6][7][8] |

Solubility in Organic Solvents

This compound is generally characterized as being miscible with or highly soluble in a majority of common organic solvents, including alcohols and ethers.[1] This high solubility is a direct consequence of the "like dissolves like" principle, where the non-polar alkyl chain of this compound interacts favorably with the non-polar or moderately polar organic solvent molecules.[2][9]

While specific quantitative solubility data for this compound in various organic solvents is scarce in the literature, the solubility of a structurally similar compound, hexyl acetate (C₈H₁₆O₂), can provide a useful point of reference. Hexyl acetate is described as being "very soluble in alcohol and ether" and exhibits a solubility of "1 ml in 1 ml 95% alcohol," indicating complete miscibility.[10] Given the structural similarity, it is highly probable that this compound exhibits comparable or even greater solubility in these solvents due to its slightly longer alkyl chain.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Miscible / Very Soluble (inferred) |

| Methanol | Miscible / Very Soluble (inferred) |

| Acetone | Soluble |

| Diethyl Ether | Miscible / Very Soluble (inferred) |

| Toluene | Soluble (inferred) |

| Hexane | Soluble (inferred) |

Note: The qualitative solubility is based on general statements in chemical literature and inference from the solubility of structurally similar compounds.

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated syringe for volume/mass determination

-

Syringes and filters (if using GC-FID)

4.2. Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

4.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for several hours to allow the undissolved this compound to settle.

-

If a clear supernatant is not obtained, centrifuge the vial at a controlled temperature to facilitate phase separation.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated syringe.

-

Determine the concentration of this compound in the aliquot. This can be achieved by:

-

Gravimetric analysis: Evaporating the solvent and weighing the residual this compound.

-

Chromatographic analysis: Diluting the aliquot and analyzing it using a pre-calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent in the desired units (e.g., g/100 mL, mol/L).

-

Conclusion

This compound exhibits excellent solubility in a wide range of organic solvents, a characteristic that underpins its versatility in various industrial and research applications. While precise quantitative data is not always readily available, the qualitative information and data from analogous compounds provide a strong indication of its solubility behavior. For applications demanding high precision, the detailed experimental protocol provided in this guide offers a reliable method for determining the exact solubility of this compound in any organic solvent of interest. This foundational knowledge is critical for formulators and researchers to optimize the performance and stability of their products and experimental systems.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 2639-63-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound [flavscents.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0033620) [hmdb.ca]

- 8. This compound, 2639-63-6 [thegoodscentscompany.com]

- 9. Khan Academy [khanacademy.org]

- 10. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Sources of Hexyl Butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl butanoate is a volatile ester that contributes significantly to the characteristic aroma of many fruits and serves as a crucial component in the chemical communication of various insect species. This technical guide provides an in-depth exploration of the primary biological sources of hexyl butanoate, its biosynthetic pathways, and the methodologies for its extraction and quantification. Detailed experimental protocols for the analysis of hexyl butanoate from both plant and insect matrices are presented, alongside a comprehensive summary of its reported concentrations. Furthermore, this guide elucidates the role of hexyl butanoate in insect chemical ecology, including a schematic of the olfactory signaling pathway it triggers. This document is intended to be a valuable resource for researchers in the fields of natural product chemistry, chemical ecology, and drug development.

Introduction

Hexyl butanoate (C₁₀H₂₀O₂), also known as hexyl butyrate, is a fatty acid ester characterized by its sweet, fruity aroma, often reminiscent of apple and pineapple. Its presence in nature is widespread, playing a dual role as a significant flavor component in a variety of fruits and as a semiochemical, particularly a sex pheromone, in the communication of several insect species. Understanding the biological origins and biosynthesis of this compound is of great interest for the flavor and fragrance industry, as well as for the development of novel pest management strategies. This guide provides a technical overview of the known biological sources of hexyl butanoate, the enzymatic pathways leading to its formation, and detailed protocols for its analysis.

Biological Sources of Hexyl Butanoate

Hexyl butanoate is found in a diverse range of biological systems, primarily in the plant and insect kingdoms.

Fruits

A variety of fruits naturally produce hexyl butanoate as part of their complex aroma profile. It has been identified in apples, strawberries, passion fruit, pears, and sweet cherries. The concentration of hexyl butanoate can vary significantly between different fruit species and even between cultivars of the same species, as well as being influenced by the stage of ripening.

Insects

In the insect world, hexyl butanoate is a key component of the sex pheromone blend for several species of plant bugs in the family Miridae, particularly within the genus Lygus. These "true bugs" are significant agricultural pests, and the identification of their pheromone components is crucial for developing effective monitoring and mating disruption strategies. In these insects, hexyl butanoate is typically produced in the metathoracic scent glands of both males and females, though the ratios of the different pheromone components can differ between sexes and species.

Fermented Beverages

During the fermentation process of certain beverages, such as wine, various esters are produced by yeast, contributing to the final aroma profile. While less common than ethyl esters, hexyl esters, including hexyl butanoate, can be formed, arising from the esterification of butanoic acid with hexanol, both of which can be products of yeast metabolism.

Biosynthesis of Hexyl Butanoate in Plants

The biosynthesis of hexyl butanoate and other esters in plants is a well-studied process primarily involving fatty acid metabolism and the final esterification step catalyzed by alcohol acyltransferases (AATs). The pathway can be summarized as follows:

-

Precursor Formation: The precursors for hexyl butanoate are hexanol and butanoyl-CoA. These are derived from the lipoxygenase (LOX) pathway, which breaks down fatty acids (like linoleic and linolenic acid) into shorter-chain aldehydes and alcohols. Butanoyl-CoA is typically formed through the β-oxidation of longer-chain fatty acids.

-

Esterification: The final and rate-limiting step is the condensation of an alcohol (hexanol) with an acyl-CoA (butanoyl-CoA), catalyzed by an alcohol acyltransferase (AAT) enzyme.

The general biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The concentration of hexyl butanoate varies significantly across different biological sources. The following tables summarize reported quantitative data for fruits and insects.

Table 1: Concentration of Hexyl Butanoate in Various Fruit Cultivars

| Fruit Species | Cultivar | Concentration (µg/kg FW) | Analytical Method |

| Apple (Malus domestica) | Honey Crisps | >700 | HS-SPME-GC-MS |

| Apple (Malus domestica) | Huashuo | >700 | HS-SPME-GC-MS |

| Apple (Malus domestica) | Changfu No. 2 | >700 | HS-SPME-GC-MS |

| Apple (Malus domestica) | Qinyue | >700 | HS-SPME-GC-MS |

| Strawberry (Fragaria × ananassa) | 'Arihyang' | Detected | SPME-GC-MS |

Data compiled from Yang et al. (2021) and Jo et al. (2024).

Table 2: Hexyl Butanoate Content in Lygus Species

| Insect Species | Sex | Mean Amount (ng/insect) | Pheromone Blend Ratio (HB:E2HB:E4OH) |

| Lygus hesperus | Female | 86 (released per hour) | 100:4.1:23.6 |

| Lygus lineolaris | Female | Not specified | 4:10 (HB:E2HB) |

| Lygus elisus | Female | Not specified | 4:10 (HB:E2HB) |

Data compiled from Byers et al. (2013) and Fountain et al. (2023). (HB = this compound, E2HB = (E)-2-Hexenyl Butyrate, E4OH = (E)-4-oxo-2-hexenal)

Experimental Protocols

Accurate extraction and quantification of the volatile hexyl butanoate require carefully optimized protocols. The following sections provide detailed methodologies for its analysis from fruit and insect matrices.

Extraction and Quantification of Hexyl Butanoate from Fruits

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, solvent-free method for the analysis of volatile compounds in fruits.

Protocol: HS-SPME-GC-MS Analysis of Hexyl Butanoate in Apple Peels

-

Sample Preparation:

-

Collect fresh, ripe apples.

-

Carefully peel the apples and immediately weigh 5.0 g of the peel into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatiles into the headspace.

-

Add a known amount of an internal standard (e.g., ethyl nonanoate) for quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath equilibrated at 40°C.

-

Equilibrate the sample for 15 minutes with agitation (250 rpm).

-

Expose a conditioned 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

-

GC-MS Analysis:

-

Immediately after extraction, desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

-

GC Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program: Start at 40°C for 2 min, ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range of m/z 35-350.

-

-

Quantification:

-

Identify hexyl butanoate based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration of hexyl butanoate by comparing its peak area to that of the internal standard.

-

Extraction and Quantification of Hexyl Butanoate from Insects

Solvent extraction is a common method for analyzing insect pheromones.

Protocol: Solvent Extraction of Hexyl Butanoate from Lygus Bugs

-

Insect Collection and Preparation:

-

Collect adult Lygus bugs (specify species and sex).

-

To minimize stress-induced release of defensive compounds, chill the insects on ice for 5-10 minutes before extraction.

-

-

Solvent Extraction:

-

Place a single, chilled insect into a 2 mL glass vial.

-

Add 200 µL of high-purity hexane (or pentane) containing a known amount of an internal standard (e.g., decyl acetate).

-

Gently agitate the vial for 10 minutes at room temperature.

-

Carefully remove the insect from the vial.

-

-

Sample Concentration and Analysis:

-

Concentrate the extract to approximately 50 µL under a gentle stream of nitrogen.

-

Analyze 1 µL of the concentrated extract by GC-MS using the same conditions as described in section 5.1.3.

-

-

Quantification:

-

Identify and quantify hexyl butanoate as described in section 5.1.4.

-

Role in Insect Chemical Ecology and Olfactory Signaling

In Lygus bugs, hexyl butanoate is a key component of the female-produced sex pheromone that attracts males. The specific blend of hexyl butanoate and other compounds, such as (E)-2-hexenyl butyrate and (E)-4-oxo-2-hexenal, is critical for species recognition and reproductive isolation.

The perception of these pheromone molecules by male insects initiates a complex signaling cascade within the olfactory system, leading to a behavioral response (e.g., upwind flight towards the female).

Olfactory Signaling Pathway for Ester Pheromones:

-

Binding to Odorant-Binding Proteins (OBPs): Pheromone molecules enter the sensillum lymph through pores in the cuticle of the insect's antenna. In the lymph, they are bound by Odorant-Binding Proteins (OBPs), which transport the hydrophobic pheromones to the olfactory receptors.

-

Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This binding event activates the OR.

-

Signal Transduction: The activated OR, which is part of an ion channel complex with a co-receptor (Orco), opens the ion channel, leading to a depolarization of the ORN membrane.

-

Action Potential Generation: This depolarization generates a series of action potentials that travel down the axon of the ORN.

-

Signal Processing in the Brain: The action potentials are transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to the initiation of a specific behavioral response.

Methodological & Application

Application Note: Quantitative Analysis of Hexyl Butyrate using Gas Chromatography-Mass Spectrometry (GC-MS)